Methyl 3-amino-3-(3-fluorophenyl)butanoate
Overview
Description
Methyl 3-amino-3-(3-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.24 g/mol . This compound is known for its unique structure, which includes an amino group, a fluorophenyl group, and a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3-fluorophenyl)butanoate typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine and esterification agents. One common method includes the following steps:
Formation of the Intermediate: 3-fluorobenzaldehyde reacts with an amine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Esterification: The amine is then esterified with a suitable esterification agent, such as methanol, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Methyl 3-amino-3-(3-fluorophenyl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: This compound has a similar structure but with additional fluorine atoms on the phenyl ring.
Methyl 3-amino-5-fluorobenzoate: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl 3-amino-3-(3-fluorophenyl)butanoate is unique due to its specific substitution pattern and the presence of both an amino group and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Methyl 3-amino-3-(3-fluorophenyl)butanoate is a synthetic organic compound with a notable structure that includes an amino group and a fluorinated phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology related to neurological pathways.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈FNO₂
- Molecular Weight : Approximately 211.23 g/mol
- Structural Features :
- An amino group that facilitates hydrogen bonding.
- A fluorophenyl moiety that enhances hydrophobic interactions.
The unique positioning of the fluorine atom on the phenyl ring contributes to its reactivity and interaction with biological targets, differentiating it from other similar compounds.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate receptor activity indicates potential therapeutic applications, particularly in treating neurological disorders. The amino group can form hydrogen bonds with active sites on proteins, while the fluorinated phenyl group can enhance binding through hydrophobic interactions.
Neuropharmacological Effects
Recent studies have indicated that this compound may exhibit significant effects on neurotransmitter systems, which are crucial for various neurological functions. The following activities have been documented:
- Antidepressant Activity : Some derivatives of this compound have shown promise in modulating neurotransmitter levels, which could be beneficial in treating depression.
- Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.
In Vitro and In Vivo Studies
A variety of studies have assessed the biological efficacy of this compound:
- GABA Transporter Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit GABA uptake in mouse GAT subtypes, suggesting potential applications in managing neuropathic pain .
- Antinociceptive Properties : In vivo experiments showed that certain derivatives exhibited antinociceptive effects in rodent models of neuropathic pain without inducing motor deficits, indicating a favorable safety profile .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Properties |
---|---|---|---|
This compound | Amino group, Fluorophenyl ring | Antidepressant, Neuroprotective | Modulates neurotransmitter systems |
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | Propanoate backbone | Cholinesterase inhibition | Varying chiral configuration |
Methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate | Difluorophenyl group | Potential anti-inflammatory | Different interaction profiles |
Future Directions in Research
Despite promising findings, further research is necessary to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic uses.
Properties
IUPAC Name |
methyl 3-amino-3-(3-fluorophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(13,7-10(14)15-2)8-4-3-5-9(12)6-8/h3-6H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJDTWVPFZLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.